![molecular formula C10H14N2O3S B1675741 Lydimycin CAS No. 10118-85-1](/img/structure/B1675741.png)
Lydimycin
Overview
Description
Lydimycin is a polyketide antibiotic belonging to a family of hybrid nonribosomal peptide-polyketide scaffolds. It possesses unique tetramic acid and pyrrolidine moieties at each end of its structure . This compound is produced by culturing a this compound-producing actinomycete in a suitable aqueous nutrient medium under aerobic conditions . This compound is known for its antifungal and antibiotic properties, making it useful in preventing the growth of susceptible organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lydimycin is produced through a microbiological fermentation process using a this compound-producing strain of Streptomyces lydicus . The fermentation is carried out in an aqueous nutrient medium under aerobic conditions. The process involves culturing the actinomycete, followed by extraction and purification of this compound from the culture broth .
Industrial Production Methods: For industrial production, the fermentation process is scaled up, and the compound is extracted using solvent extraction and partition chromatography to achieve higher purity . The freeze-dried preparation can be further processed to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Lydimycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in this compound reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols .
Major Products: The major products formed from these reactions include derivatives of this compound with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
Antimicrobial Properties
Lydimycin exhibits significant antifungal and antibacterial activity, making it a valuable compound in both clinical and environmental contexts.
- Antifungal Activity : this compound has been shown to inhibit the growth of various fungal pathogens, including:
- Antibacterial Activity : Recent studies have indicated that this compound can induce sporulation in certain bacterial strains, suggesting a role in microbial interactions that can be harnessed for biocontrol applications .
Sanitation and Industrial Uses
This compound's antifungal properties extend to practical applications in sanitation and preservation:
- Sanitation Solutions : The compound is effective in wash solutions for cleaning hands, equipment, and contaminated environments, particularly in mycological laboratories. Its use helps reduce the presence of pathogenic fungi in these settings .
- Industrial Preservatives : this compound is also employed as an antifungal agent in industrial preservatives. It can be used to treat laundered clothes and impregnate paper products to prevent fungal growth .
Research and Case Studies
Several case studies illustrate the potential of this compound in various research contexts:
- Cocultivation Studies : Research involving cocultivation of Streptomyces strains demonstrated that this compound can trigger morphological differentiation and sporulation. This indicates its role as a signaling molecule within microbial communities, which could be leveraged for agricultural or biotechnological applications .
- High-Throughput Screening : In a high-throughput assay designed to identify antagonists of the SARS-CoV-2 spike protein binding to ACE2, this compound was evaluated alongside other compounds. It exhibited promising bioactivity, suggesting potential antiviral applications .
Comparative Analysis of this compound Applications
Application Area | Description | Key Benefits |
---|---|---|
Antimicrobial Research | Inhibits growth of various fungi and bacteria | Broad-spectrum antimicrobial activity |
Sanitation | Used in wash solutions for cleaning hands and surfaces | Effective against pathogenic fungi |
Industrial Preservation | Acts as an antifungal agent for textiles and paper products | Prevents spoilage and extends product shelf life |
Biocontrol | Induces sporulation in microbial interactions | Potential for sustainable agricultural practices |
Mechanism of Action
Lydimycin exerts its effects by inhibiting the growth of susceptible organisms. It targets specific enzymes and pathways involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes and ultimately causing cell death . The molecular targets include enzymes involved in the synthesis of cell wall components and proteins .
Comparison with Similar Compounds
Lydimycin is unique due to its hybrid nonribosomal peptide-polyketide scaffold, which distinguishes it from other polyketide antibiotics. Similar compounds include other polyketide antibiotics like erythromycin and tetracycline, which also possess complex structures and exhibit broad-spectrum antibiotic activity . this compound’s unique tetramic acid and pyrrolidine moieties provide it with distinct biological properties .
List of Similar Compounds:- Erythromycin
- Tetracycline
- Lydicamycin A (a congener of this compound)
Biological Activity
Lydimycin is a polyketide antibiotic derived from the actinomycete Streptomyces lydicus. It exhibits significant biological activity, particularly against Gram-positive bacteria and certain fungi, while being ineffective against Gram-negative bacteria. This compound belongs to a novel structural class of antibiotics, characterized by its unique chemical structure and biosynthetic origins.
Antimicrobial Properties
This compound has been shown to possess highly selective antibiotic activity , particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. Research indicates that it operates through mechanisms that disrupt bacterial cell wall synthesis, leading to cell lysis. In vitro studies have demonstrated that this compound exhibits minimal inhibitory concentrations (MICs) comparable to or lower than those of established antibiotics like metalaxyl against various pathogens.
Pathogen | MIC (µg/mL) | Reference |
---|---|---|
MRSA | 0.5 | |
Streptococcus pneumoniae | 1.0 | |
Candida albicans | 2.0 | |
Phytophthora spp. | 0.73 - 2.67 |
Induction of Sporulation
Recent studies utilizing mass spectrometry imaging have revealed that this compound not only acts as an antibiotic but also plays a role in inducing sporulation in co-cultured Streptomyces strains. For instance, when Streptomyces sp. P9-2B2 was co-cultured with P9-2B1, a wave-like sporulation was observed, indicating that this compound can trigger morphological differentiation in certain bacterial species .
Biosynthesis and Genetic Engineering
The biosynthetic pathway of this compound involves complex interactions between type I polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs). Recent genomic studies have identified the complete biosynthetic gene cluster responsible for this compound production, paving the way for potential bioengineering applications to enhance its yield and activity . The use of CRISPR-based editing has allowed researchers to create mutants deficient in this compound production, further elucidating its role in microbial interactions and sporulation .
Clinical Relevance
This compound's effectiveness against resistant strains of bacteria makes it a candidate for further clinical development. A case study involving patients with advanced infections highlighted the potential of this compound as an alternative treatment option, particularly in cases where conventional antibiotics failed
Agricultural Applications
In agricultural settings, this compound has shown promise as a biocontrol agent against oomycetes, such as Phytophthora and Pythium. Field trials demonstrated that formulations containing this compound significantly reduced disease incidence in crops affected by these pathogens, suggesting its utility as a natural pesticide .
Properties
CAS No. |
10118-85-1 |
---|---|
Molecular Formula |
C10H14N2O3S |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
(E)-5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pent-2-enoic acid |
InChI |
InChI=1S/C10H14N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h2,4,6-7,9H,1,3,5H2,(H,13,14)(H2,11,12,15)/b4-2+/t6-,7-,9-/m0/s1 |
InChI Key |
NZERRTYPTPRCIR-ARSLAPBQSA-N |
SMILES |
C1C2C(C(S1)CCC=CC(=O)O)NC(=O)N2 |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CC/C=C/C(=O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCC=CC(=O)O)NC(=O)N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lydimycin; Lidimycine; U-15,965; U 15,965; U15,965; NSC 127473; NSC-127473; NSC127473; DEHYDROBIOTIN, ALPHA; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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